molecular formula C21H22N2O4 B2622114 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 953158-38-8

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2622114
CAS RN: 953158-38-8
M. Wt: 366.417
InChI Key: RUKFIWYMKPPUCQ-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, also known as DMPO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPO is a derivative of isoxazole and acetamide, and its chemical structure makes it an interesting molecule to study.

Mechanism of Action

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide exerts its effects through the modulation of various signaling pathways in the brain. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. Additionally, this compound can inhibit the activation of the NF-κB pathway, which is responsible for the regulation of inflammatory genes. These mechanisms of action make this compound a potential therapeutic agent for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound can reduce oxidative stress in the brain by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, this compound can modulate the immune response by reducing the production of pro-inflammatory cytokines. These effects make this compound a promising molecule for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Additionally, this compound is soluble in common solvents, making it easy to use in experiments. However, this compound has some limitations. This compound can be toxic at high concentrations, and its effects on cell viability need to be carefully evaluated. Additionally, this compound can be difficult to work with due to its complex synthesis method.

Future Directions

There are several future directions for research on 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide. One area of research is the development of this compound analogs with improved pharmacological properties. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its effects on the brain. Finally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases need to be further evaluated in preclinical and clinical studies.
Conclusion
This compound is a promising molecule for scientific research with potential applications in the treatment of neurodegenerative diseases. This compound has neuroprotective and anti-inflammatory properties, and its mechanisms of action make it an interesting molecule to study. However, further research is needed to fully understand the effects of this compound on the brain and its potential therapeutic applications.

Synthesis Methods

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine, followed by the reaction of the resulting oxime with 1-bromo-2-phenylethane. The final step involves the reaction of the resulting product with acetic anhydride to produce this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neurobiology. This compound has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, this compound has been found to have anti-inflammatory properties and can modulate the immune response. These properties make this compound a promising molecule for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(15-7-5-4-6-8-15)22-21(24)13-17-12-19(27-23-17)16-9-10-18(25-2)20(11-16)26-3/h4-12,14H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKFIWYMKPPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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